molecular formula C26H16N2Na2O10S2 B13143555 Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt CAS No. 6408-73-7

Benzenesulfonic acid, 4,4'-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt

Cat. No.: B13143555
CAS No.: 6408-73-7
M. Wt: 626.5 g/mol
InChI Key: JJSCWNMFFCKNEU-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt is a complex organic compound. It is known for its unique structure, which includes a benzenesulfonic acid moiety linked to an anthracenediyl core through oxy bridges. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt typically involves the sulfonation of benzene derivatives using concentrated sulfuric acid. This process is a classic example of aromatic sulfonation, which is a crucial reaction in industrial organic chemistry .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the initial sulfonation of benzene, followed by further functionalization to introduce the anthracenediyl core and the oxy bridges. The final step often involves the neutralization of the sulfonic acid groups with sodium hydroxide to form the disodium salt.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfonic acid derivatives.

    Reduction: This reaction can reduce the sulfonic acid groups to sulfonate salts.

    Substitution: This reaction can replace the sulfonic acid groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt involves its interaction with molecular targets through its sulfonic acid groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound can act as a strong acid, facilitating proton transfer reactions and influencing the pH of the environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 4,4’-((1,4-diamino-9,10-dihydro-9,10-dioxo-2,3-anthracenediyl)bis(oxy))bis-, disodium salt is unique due to its specific structure, which combines the properties of benzenesulfonic acid and anthracenediyl derivatives. This unique structure imparts distinct chemical reactivity and makes it suitable for specialized applications in various fields.

Properties

CAS No.

6408-73-7

Molecular Formula

C26H16N2Na2O10S2

Molecular Weight

626.5 g/mol

IUPAC Name

disodium;4-[1,4-diamino-9,10-dioxo-3-(4-sulfonatophenoxy)anthracen-2-yl]oxybenzenesulfonate

InChI

InChI=1S/C26H18N2O10S2.2Na/c27-21-19-20(24(30)18-4-2-1-3-17(18)23(19)29)22(28)26(38-14-7-11-16(12-8-14)40(34,35)36)25(21)37-13-5-9-15(10-6-13)39(31,32)33;;/h1-12H,27-28H2,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

JJSCWNMFFCKNEU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)OC4=CC=C(C=C4)S(=O)(=O)[O-])OC5=CC=C(C=C5)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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